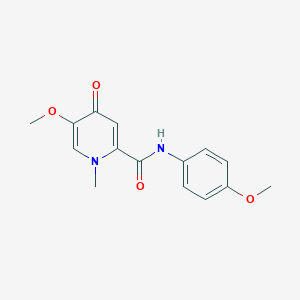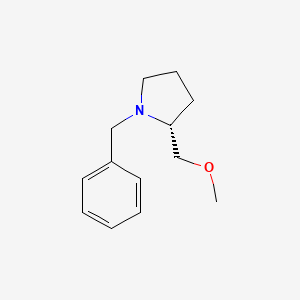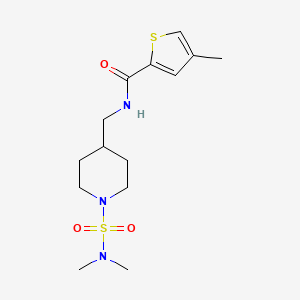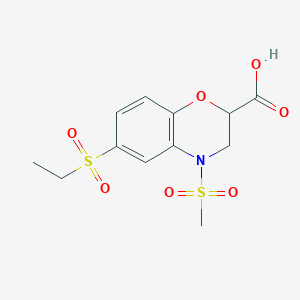
6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO7S2 and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been studied for its potential anticancer properties. The presence of sulfonyl groups in the molecule suggests that it may have activity against cancer cells. Research indicates that similar structures with methylsulfonyl and ethylsulfonyl groups exhibit anticancer effects and may act as estrogen receptor modulators . This could make the compound a candidate for further investigation in cancer therapy, particularly in hormone-responsive cancers.
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in the drug discovery process, where the compound’s binding affinity towards specific proteins, such as estrogen receptors, can be evaluated .
ADME Profiling
The compound can be used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic properties. This information is vital for assessing the compound’s potential as a drug candidate, ensuring it has favorable absorption and distribution profiles while being metabolized and excreted safely .
Synthetic Intermediate
Benzoxazine derivatives are valuable intermediates in organic synthesis. They can be used to synthesize a wide range of chemical entities, including pharmaceuticals and agrochemicals. The sulfonyl groups present in this compound may offer unique reactivity that can be exploited in synthetic pathways .
Chemoselective Deprotection
The compound may serve as a substrate for chemoselective deprotection reactions under acidic conditions. This is a critical step in the synthesis of complex molecules where selective removal of protecting groups is required without affecting other functional groups in the molecule .
Biological Interest
As a benzoxazine derivative, the compound falls under a class of organic heterobicyclic compounds. These compounds have significant biological interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and neurological effects. The specific sulfonyl substitutions in this compound could lead to new biological activities worth exploring .
Propiedades
IUPAC Name |
6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S2/c1-3-22(18,19)8-4-5-10-9(6-8)13(21(2,16)17)7-11(20-10)12(14)15/h4-6,11H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENBRYIUJFGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)
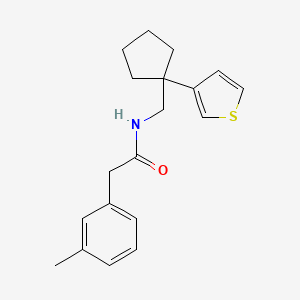
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
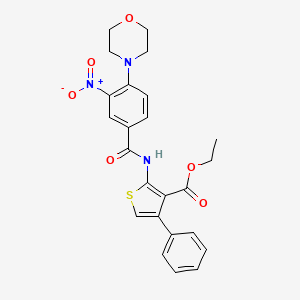

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)
![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)

